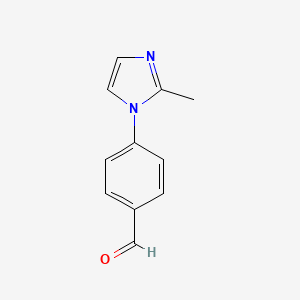

4-(2-甲基-1H-咪唑-1-基)苯甲醛

描述

“4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” is a white to light brown solid . It is an imidazole derivative, which is a heterocyclic building block used in chemical synthesis . It could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .

Synthesis Analysis

The synthesis of “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” involves several steps. One of the methods includes the use of di-acetoxyiodobenzene (DIAB) and potassium iodide (KI) which promotes iodination at the α-position and subsequently azidation at the same position generates the azide derivative . This is followed by intramolecular cyclization and further aromatization to produce the desired compound .

Molecular Structure Analysis

The molecular formula of “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” is C11H10N2O . The InChI code is 1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 . The molecular weight is 186.21 g/mol . The structure of the molecule includes an imidazole ring, which is essentially planar .

Chemical Reactions Analysis

“4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” undergoes various chemical reactions. For instance, it can participate in a formal [4 + 1] cycloamination reaction to provide imidazole-4-carboxylic derivatives . It can also undergo a reaction with 4′-methylacetophenone through Claisen–Schmidt condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” include a molecular weight of 186.21 g/mol , a topological polar surface area of 34.9 Ų , and a XLogP3-AA value of 1.5 . It has a rotatable bond count of 2 and a complexity of 200 .

科学研究应用

4-(2-甲基-1H-咪唑-1-基)苯甲醛:科学研究应用

药物研究: 咪唑衍生物,包括 4-(2-甲基-1H-咪唑-1-基)苯甲醛,常被用于探索其潜在的治疗应用。由于其多样的药理特性,它们可以作为开发新药的支架。 例如,它们可以被研究用于抗结核活性,针对结核分枝杆菌 .

抗菌研究: 含有咪唑环的化合物已显示出对各种细菌菌株(如大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌)的显著活性。 研究人员可以研究 4-(2-甲基-1H-咪唑-1-基)苯甲醛的潜在抗菌特性 .

合成化学: 咪唑衍生物在合成化学中具有重要价值,可用于构建复杂分子。 这种化合物可以在不同条件下用于多组分反应,合成新的化学实体 .

作用机制

Target of Action

Imidazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biochemical processes, including signal transduction, DNA synthesis, and energy metabolism .

Pharmacokinetics

The compound is a solid under normal conditions and is stored in an inert atmosphere at 2-8°C . These properties may influence its bioavailability.

Result of Action

Imidazole derivatives have been associated with a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

安全和危害

The safety and hazards associated with “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” include skin irritation (H315), eye irritation (H319), and specific target organ toxicity - single exposure (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

属性

IUPAC Name |

4-(2-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYJGBSRSBDUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390220 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88427-96-7 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)